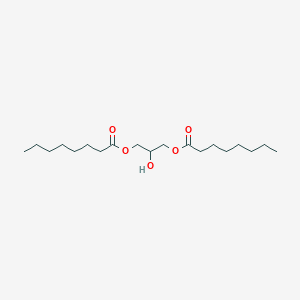

1,3-Dioctanoyl glycerol

Description

Properties

IUPAC Name |

(2-hydroxy-3-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBAVJVECSKEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892062 | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/0:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1429-66-9, 36354-80-0 | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dicapryloylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036354800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioctanoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unconventional Activator: A Technical Guide to the Cellular Mechanism of 1,3-Dioctanoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioctanoylglycerol (1,3-DOG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that has emerged as a critical tool for dissecting lipid-mediated signaling pathways. Unlike its well-characterized isomer, 1,2-dioctanoylglycerol (B93851), a potent activator of Protein Kinase C (PKC), 1,3-DOG exerts its biological effects through PKC-independent mechanisms. This technical guide provides an in-depth exploration of the cellular mechanism of action of 1,3-DOG, focusing on its role in priming neutrophils, mobilizing arachidonic acid, and stimulating superoxide (B77818) generation. We present a comprehensive overview of the current understanding of its signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. This document serves as a valuable resource for researchers investigating novel signaling paradigms and for professionals in drug development exploring new therapeutic targets.

Introduction

Diacylglycerols are pivotal second messengers that regulate a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. The most studied DAG isomer, sn-1,2-diacylglycerol, functions as an endogenous activator of Protein Kinase C (PKC). Synthetic, cell-permeable analogs of DAG, such as 1,2-dioctanoylglycerol (1,2-diC8), have been instrumental in elucidating the roles of PKC in signal transduction.

However, the biological activities of other DAG isomers are less understood. 1,3-dioctanoylglycerol (1,3-DOG), a structural analog of 1,2-diC8, presents a unique case. While it shares the ability to permeate cell membranes, it does not activate PKC[1]. This distinct characteristic makes 1,3-DOG an invaluable molecular probe to investigate PKC-independent signaling pathways that are modulated by diacylglycerols.

This guide will delve into the known cellular effects of 1,3-DOG, with a particular focus on its actions in human neutrophils. We will examine its role in priming these immune cells for enhanced responses to subsequent stimuli, its impact on the mobilization of arachidonic acid, and its contribution to the production of reactive oxygen species.

Core Mechanism of Action: A PKC-Independent Pathway

The central tenet of 1,3-DOG's mechanism of action is its inability to activate Protein Kinase C. This has been demonstrated in studies comparing its effects to the PKC-activating isomer, 1,2-diC8. While 1,2-diC8 directly stimulates cellular processes known to be PKC-dependent, 1,3-DOG does not elicit these same responses[1].

Instead, the biological activities of 1,3-DOG are attributed to a distinct, PKC-independent signaling cascade. The primary effects of 1,3-DOG have been characterized in human neutrophils, where it acts as a potent priming agent.

Priming of Neutrophils

Priming is a process by which neutrophils are pre-sensitized to respond more robustly to a secondary stimulus. 1,3-DOG has been shown to be an effective priming agent for N-formyl-methionyl-leucyl-phenylalanine (fMLP)-stimulated arachidonate (B1239269) mobilization. This priming effect is dose-dependent, with an effective dose (ED50) of less than 2.5 µM[1].

Modulation of Arachidonate Mobilization and Eicosanoid Synthesis

A key downstream effect of 1,3-DOG priming is the enhanced mobilization of arachidonic acid in response to fMLP. Arachidonic acid is a precursor for the synthesis of eicosanoids, a class of potent inflammatory mediators. Specifically, pre-incubation of neutrophils with 1,3-DOG leads to an increased synthesis of leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE) upon fMLP stimulation[1].

Superoxide Generation

In addition to its effects on arachidonic acid metabolism, 1,3-DOG also primes neutrophils for enhanced superoxide generation. Superoxide is a reactive oxygen species (ROS) that plays a crucial role in the bactericidal activity of neutrophils. Similar to its effect on eicosanoid synthesis, 1,3-DOG enhances fMLP-stimulated superoxide production[1].

The proposed signaling pathway for the PKC-independent action of 1,3-DOG is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological effects of 1,3-dioctanoylglycerol.

Table 1: Potency of 1,3-Dioctanoylglycerol in Neutrophil Priming

| Parameter | Value | Cell Type | Reference |

| ED50 for fMLP-stimulated [³H]arachidonate mobilization | < 2.5 µM | Human Neutrophils | [1] |

Table 2: Effects of 1,3-Dioctanoylglycerol on fMLP-Stimulated Responses in Neutrophils

| Measured Response | Effect of 1,3-DOG Pre-incubation | Notes | Reference |

| [³H]Arachidonate Mobilization | Dose-dependent enhancement | - | [1] |

| Leukotriene B4 Synthesis | Enhanced | - | [1] |

| 5-HETE Synthesis | Enhanced | - | [1] |

| Superoxide Generation | Enhanced | - | [1] |

| Platelet-Activating Factor Synthesis | Enhanced | - | [1] |

| Reversal of PGBx inhibition of A23187-stimulated [³H]arachidonate mobilization | Reverses inhibition | PGBx is a phospholipase A2 inhibitor. | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 1,3-dioctanoylglycerol.

Neutrophil Priming and Arachidonate Mobilization Assay

This protocol describes how to measure the priming effect of 1,3-DOG on fMLP-stimulated arachidonic acid release from human neutrophils.

Materials:

-

Human neutrophils isolated from peripheral blood

-

[³H]Arachidonic acid

-

1,3-Dioctanoylglycerol (1,3-DOG)

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Scintillation fluid and counter

Procedure:

-

Neutrophil Isolation and Labeling:

-

Isolate human neutrophils from fresh venous blood using a standard dextran (B179266) sedimentation and Ficoll-Paque gradient centrifugation method.

-

Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺.

-

Label the cells by incubating them with [³H]arachidonic acid (e.g., 0.5 µCi/mL) for 60-90 minutes at 37°C with gentle agitation.

-

Wash the cells twice with HBSS without Ca²⁺ and Mg²⁺ containing bovine serum albumin (BSA) to remove unincorporated [³H]arachidonic acid.

-

Resuspend the labeled neutrophils in HBSS with Ca²⁺ and Mg²⁺ at a final concentration of 2-5 x 10⁶ cells/mL.

-

-

Priming and Stimulation:

-

Pre-warm the cell suspension to 37°C.

-

Add varying concentrations of 1,3-DOG (or vehicle control) to the cell suspension and incubate for 5-10 minutes at 37°C.

-

Initiate the release of arachidonic acid by adding fMLP (e.g., 1 µM final concentration).

-

Incubate for an additional 5-15 minutes at 37°C.

-

-

Measurement of Arachidonic Acid Release:

-

Terminate the reaction by adding ice-cold HBSS and centrifuging the cells at 4°C.

-

Collect the supernatant, which contains the released [³H]arachidonic acid.

-

Add scintillation fluid to the supernatant and measure the radioactivity using a liquid scintillation counter.

-

Express the results as a percentage of the total incorporated [³H]arachidonic acid.

-

Superoxide Generation Assay (Cytochrome c Reduction)

This protocol outlines the measurement of superoxide production by primed neutrophils using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

Human neutrophils

-

1,3-Dioctanoylglycerol (1,3-DOG)

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Cytochrome c (from horse heart)

-

Superoxide dismutase (SOD)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Spectrophotometer or microplate reader capable of reading absorbance at 550 nm

Procedure:

-

Neutrophil Preparation:

-

Isolate human neutrophils as described in Protocol 4.1.

-

Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1-2 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Prepare a reaction mixture containing cytochrome c (e.g., 50-100 µM) in HBSS.

-

In a 96-well plate or cuvettes, add the neutrophil suspension.

-

For control wells, add SOD (e.g., 50 U/mL) to quench extracellular superoxide.

-

Add varying concentrations of 1,3-DOG (or vehicle control) and incubate for 5-10 minutes at 37°C.

-

-

Stimulation and Measurement:

-

Initiate superoxide production by adding fMLP (e.g., 1 µM final concentration).

-

Immediately begin monitoring the change in absorbance at 550 nm over time at 37°C.

-

The rate of cytochrome c reduction is proportional to the rate of superoxide generation.

-

-

Data Analysis:

-

Calculate the rate of superoxide production by subtracting the rate of absorbance change in the presence of SOD from the rate in its absence.

-

Use the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of superoxide production (nmol/min/10⁶ cells).

-

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol details the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.

Materials:

-

Isolated human neutrophils

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

EGTA

-

Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

-

Cell Loading with Fura-2 AM:

-

Resuspend neutrophils in HBSS without Ca²⁺ at 1-5 x 10⁶ cells/mL.

-

Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS without Ca²⁺ to remove extracellular dye.

-

Resuspend the cells in HBSS with Ca²⁺.

-

-

Fluorescence Measurement:

-

Place the Fura-2-loaded cells in a cuvette or on a coverslip in a perfusion chamber.

-

Monitor the fluorescence intensity at an emission wavelength of ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Add 1,3-DOG and record any changes in the fluorescence ratio.

-

-

Calibration:

-

At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin to saturate the dye with Ca²⁺.

-

Subsequently, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA to remove Ca²⁺.

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

-

Conclusion and Future Directions

1,3-Dioctanoylglycerol serves as a unique and powerful tool for investigating PKC-independent signaling pathways. Its ability to prime neutrophils for enhanced inflammatory responses, including arachidonic acid mobilization and superoxide generation, highlights the complexity of lipid-mediated signaling. The evidence strongly suggests that 1,3-DOG acts through a mechanism distinct from the classical PKC activation pathway engaged by its 1,2-isomer.

While the downstream effects of 1,3-DOG are becoming clearer, the identity of its direct cellular target(s) remains elusive. Future research should focus on identifying the specific membrane proteins or other cellular components that bind to 1,3-DOG and initiate its signaling cascade. The development of radiolabeled or affinity-tagged 1,3-DOG probes could facilitate these identification efforts.

Furthermore, a more detailed quantitative analysis of the dose-response relationships for the various effects of 1,3-DOG is warranted. This will provide a more precise understanding of its potency and efficacy. Elucidating the complete signaling pathway initiated by 1,3-DOG will not only advance our fundamental understanding of cellular signaling but may also uncover novel therapeutic targets for modulating inflammatory responses.

References

1,3-Dioctanoyl Glycerol: A Putative Second Messenger in Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Diacylglycerols (DAGs) are pivotal lipid molecules that function as second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). While the sn-1,2 isoform of diacylglycerol is well-established as the biologically active second messenger, the role of its sn-1,3 counterpart, 1,3-dioctanoyl glycerol (B35011) (1,3-DOG), is less defined. This technical guide aims to provide a comprehensive overview of the current understanding of 1,3-DOG, with a comparative analysis to its more extensively studied isomer, 1,2-dioctanoyl glycerol (1,2-DOG), to elucidate its potential role in cellular signaling.

The Dichotomy of Diacylglycerol Isomers: 1,2-DOG vs. 1,3-DOG

In cellular systems, the generation of diacylglycerol through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) specifically yields the sn-1,2 isomer. This isoform is a potent activator of PKC. In contrast, 1,3-diacylglycerol species are often the result of the chemical isomerization of the 1,2-isoform and are considered more thermodynamically stable. While 1,2-DOG is a well-documented cell-permeable activator of PKC, mimicking the effects of the endogenous second messenger, the biological activity of 1,3-DOG in this context is not well-supported by current research. In fact, studies have shown that 1,3-dioctanoylglycerol is without effect on processes like mitotic progression, where 1,2-dioctanoylglycerol (B93851) has a significant impact.[1]

1,3-Dioctanoyl Glycerol: A Metabolic Probe

Current scientific literature predominantly describes this compound as a cell-permeable lipid used as a probe for studying triacylglycerol metabolism.[2][3][4] Its structural similarity to the backbone of triglycerides allows it to be a substrate for enzymes involved in lipid metabolism, making it a valuable tool for tracking these pathways.

The Second Messenger Role of 1,2-Dioctanoyl Glycerol

To understand the potential, or lack thereof, of 1,3-DOG as a second messenger, it is crucial to examine the well-established signaling pathway of its isomer, 1,2-DOG.

Protein Kinase C (PKC) Activation

1,2-Dioctanoyl glycerol (diC8) is a cell-permeable analog of endogenous 1,2-diacylglycerol and a potent activator of PKC.[5] The activation of PKC by 1,2-DOG initiates a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Quantitative Data on the Biological Effects of Dioctanoyl Glycerol Isomers

The following tables summarize the available quantitative data for both 1,3-DOG and 1,2-DOG. The disparity in the amount of biological activity data underscores the current scientific focus on the 1,2-isomer.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₅ | [2][6] |

| Molecular Weight | 344.49 g/mol | [2][6] |

| Solubility in Chloroform | 10 mg/mL | [7] |

| Solubility in DMF | 30 mg/mL | [7] |

| Solubility in DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [7] |

| Solubility in DMSO | 1 mg/mL | [7] |

| Solubility in Ethanol | 10 mg/mL | [7] |

Table 2: Biological Activity of 1,2-Dioctanoyl Glycerol (diC8)

| Parameter | Cell Line | Concentration | Effect | Reference |

| PKC Translocation | MCF-7 | 43 µg/mL | 26 ± 6% translocation from cytosol to particulate fraction within 5 minutes. Effect is transient, returning to control levels after 60 minutes. | [8] |

| Cell Proliferation | MCF-7 | Dose-dependent | Inhibition of cell proliferation, mimicking the effect of TPA. | [8] |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 5 µM | Stimulated neurite outgrowth by up to 25%. | [9] |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 60 µM | Reduced neurite outgrowth by up to 37%. | [9] |

Experimental Protocols

Detailed experimental protocols for investigating the second messenger activity of diacylglycerols are crucial for reproducible research. Below are outlines of key experimental methodologies.

General Protocol for Cellular Treatment with Dioctanoyl Glycerol

Due to their lipophilic nature, cell-permeable diacylglycerols like 1,2-DOG require specific handling for cellular experiments.

Diacylglycerol Quantification Assay

Several methods are available for the quantification of diacylglycerols in biological samples. A common approach involves a coupled enzymatic assay.

Principle:

-

Diacylglycerol is phosphorylated by a DAG kinase to phosphatidic acid.

-

Phosphatidic acid is hydrolyzed by a lipase (B570770) to glycerol-3-phosphate.

-

Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide.

-

Hydrogen peroxide reacts with a fluorometric probe to produce a quantifiable signal.

Brief Protocol:

-

Homogenize tissue or lyse cells to extract lipids.

-

Incubate the lipid extract with DAG kinase and ATP.

-

Add lipase to the reaction mixture.

-

Add glycerol-3-phosphate oxidase and the fluorometric probe.

-

Measure fluorescence at the appropriate excitation and emission wavelengths.

-

Quantify DAG levels by comparing with a standard curve.

Protein Kinase C (PKC) Activity Assay

PKC activity is often measured by the incorporation of ³²P from [γ-³²P]ATP into a specific substrate.

Principle: This assay measures the transfer of the radiolabeled gamma-phosphate of ATP to a serine or threonine residue on a PKC substrate peptide.

Brief Protocol:

-

Prepare a reaction mixture containing buffer, MgCl₂, CaCl₂ (for conventional PKCs), phosphatidylserine, and the diacylglycerol to be tested.

-

Add the PKC enzyme and the substrate peptide.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Conclusion

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 3. usbio.net [usbio.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]

- 9. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 1,3-Dioctanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011) (1,3-DOG) is a cell-permeable diacylglycerol (DAG) analog that serves as a valuable tool for investigating lipid metabolism and cellular signaling. Unlike its isomer, 1,2-dioctanoyl-sn-glycerol, which is a well-known activator of Protein Kinase C (PKC), 1,3-DOG does not typically activate this key signaling enzyme.[1] This unique property makes it an ideal probe to explore PKC-independent pathways and the broader metabolic fate of diacylglycerols within the cell. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 1,3-DOG, including detailed experimental protocols, quantitative data, and visualization of the associated molecular pathways.

Cellular Uptake of 1,3-Dioctanoyl Glycerol

As a cell-permeable lipid, 1,3-DOG can readily cross the plasma membrane to enter the intracellular environment.[2] The efficiency of its uptake can be quantified using radiolabeled tracers, such as [³H]-1,3-dioctanoyl glycerol.

Experimental Protocol: Radiolabeled this compound Uptake Assay

This protocol outlines a method for measuring the cellular uptake of 1,3-DOG in cultured cells.

Materials:

-

Cultured cells (e.g., fibroblasts, myocytes, hepatocytes)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

[³H]-1,3-dioctanoyl glycerol

-

Unlabeled this compound

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

-

Preparation of Dosing Solution: Prepare a stock solution of [³H]-1,3-dioctanoyl glycerol of known specific activity. Dilute the stock solution in serum-free cell culture medium to the desired final concentration. A typical concentration range to test is 1-100 µM.

-

Uptake Experiment:

-

Wash the cell monolayers twice with warm PBS.

-

Add the [³H]-1,3-dioctanoyl glycerol-containing medium to each well.

-

Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the rate of uptake.

-

To determine non-specific binding, incubate a parallel set of wells with a high concentration (e.g., 100-fold excess) of unlabeled this compound in addition to the radiolabeled compound.

-

-

Termination of Uptake:

-

Aspirate the dosing solution.

-

Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding cell lysis buffer to each well.

-

Transfer a portion of the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Use another portion of the cell lysate to determine the total protein content using a standard protein assay.

-

-

Data Analysis:

-

Calculate the amount of 1,3-DOG taken up by the cells (e.g., in nmol) based on the specific activity of the [³H]-1,3-dioctanoyl glycerol.

-

Normalize the uptake to the protein content of each well (e.g., nmol/mg protein).

-

Subtract the non-specific binding from the total uptake to obtain the specific uptake.

-

Metabolism of this compound

Once inside the cell, this compound is primarily metabolized by two main enzymatic pathways: the lipase (B570770) pathway and the diacylglycerol kinase pathway.

Metabolic Pathways

-

Lipase Pathway: 1,3-DOG can be hydrolyzed by cellular lipases to yield mono-octanoyl glycerol and a free octanoic acid molecule. The mono-octanoyl glycerol can be further broken down into glycerol and another molecule of octanoic acid.

-

Diacylglycerol Kinase (DGK) Pathway: 1,3-DOG can be phosphorylated by diacylglycerol kinases to form 1,3-dioctanoyl-glycerol-3-phosphate (phosphatidic acid).

Studies in isolated cardiac myocytes using [³H]dioctanoylglycerol (isomer not specified) have shown that the lipase pathway is the predominant route of metabolism.[2] In these cells, approximately 10-fold more radioactivity was incorporated into the products of the lipase pathway (monoacylglycerol and free glycerol) compared to the phospholipid fraction, which includes the products of the DGK pathway.[2]

Quantitative Data on Dioctanoylglycerol Metabolism

The following table summarizes the kinetic parameters for the enzymes involved in the metabolism of dioctanoylglycerol in a low-speed supernatant fraction of isolated cardiac myocytes.[2]

| Enzyme | Product | Km (µM) | Vmax (nmol/h/mg protein) |

| Diacylglycerol Kinase | Phosphatidic Acid | 22 | 110 |

| Diacylglycerol Lipase | Monoacylglycerol | 80 | 1000 |

Data from Cabot and Welsh (1989) using [³H]dioctanoylglycerol.[2]

At a substrate concentration of 80 µM, lipase activity was found to be 7-fold greater than kinase activity in this system.[2]

Experimental Protocols for Metabolite Analysis

1. Thin-Layer Chromatography (TLC) for Metabolite Separation

Materials:

-

Silica (B1680970) gel TLC plates

-

Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v for neutral lipids)

-

Iodine vapor or other visualization agent

-

Standards for this compound, mono-octanoyl glycerol, octanoic acid, and glycerol

-

Lipid extracts from cells treated with this compound

Procedure:

-

Lipid Extraction: After incubating cells with 1,3-DOG, extract the total lipids using a method such as the Bligh-Dyer technique.

-

TLC Plate Preparation: Activate the silica gel TLC plate by heating it at 110°C for 30-60 minutes.

-

Sample Application: Spot the lipid extracts and standards onto the origin line of the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to migrate up the plate until it is about 1 cm from the top.

-

Visualization: Dry the plate and visualize the separated lipids using iodine vapor or another appropriate stain.

-

Identification: Identify the metabolites by comparing their retention factors (Rf) to those of the standards.

2. High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification

Materials:

-

HPLC system with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer)

-

Reverse-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile, water, methanol (B129727) with modifiers like formic acid)

-

Standards for this compound and its potential metabolites

-

Lipid extracts from cells

Procedure:

-

Lipid Extraction and Preparation: Extract lipids from cells as described for TLC and resuspend the dried lipid film in a solvent compatible with the HPLC mobile phase.

-

HPLC Analysis:

-

Inject the sample onto the HPLC system.

-

Run a gradient elution program to separate the different lipid species. A typical gradient might start with a higher aqueous concentration and gradually increase the organic solvent concentration.

-

Detect the eluting compounds using the chosen detector.

-

-

Quantification:

-

Generate standard curves for each metabolite of interest using known concentrations of the standards.

-

Quantify the amount of each metabolite in the cell extracts by comparing their peak areas to the standard curves.

-

Signaling Pathways and Cellular Effects

A key feature of this compound is its inability to activate Protein Kinase C (PKC).[1] This distinguishes it from its 1,2-isomer and allows for the investigation of PKC-independent signaling events.

PKC-Independent Signaling

While not activating PKC, 1,3-DOG has been shown to exert biological effects, suggesting the involvement of other signaling pathways. For instance, in human neutrophils, both 1,2- and this compound were found to prime for f-Met-Leu-Phe (fMLP)-stimulated arachidonate (B1239269) mobilization.[1] This suggests a role for 1,3-DOG in modulating inflammatory responses through a PKC-independent mechanism.

dot

Caption: PKC-independent priming of arachidonate mobilization by 1,3-DOG.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments to study the cellular uptake and metabolism of this compound.

dot

Caption: Experimental workflow for a radiolabeled cellular uptake assay.

dot

Caption: Experimental workflow for analyzing the metabolites of 1,3-DOG.

Conclusion

This compound is a powerful tool for dissecting the complexities of lipid metabolism and cellular signaling. Its cell permeability and inability to activate PKC make it particularly useful for studying alternative metabolic fates of diacylglycerols and for uncovering novel, PKC-independent signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies on the cellular uptake and metabolism of this important lipid molecule. Further research is warranted to fully elucidate the complete range of its metabolic products and downstream signaling targets in various cell types, which will undoubtedly contribute to a deeper understanding of lipid biology in health and disease.

References

- 1. 1,3-Dioctanoylglycerol modulates arachidonate mobilization in human neutrophils and its inhibition by PGBx: evidence of a protein-kinase-C-independent role for diacylglycerols in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of dioctanoylglycerol by isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,3-Dioctanoyl Glycerol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioctanoyl glycerol (B35011) (1,3-DOG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that serves as a valuable tool for investigating lipid metabolism and signaling. Due to its specific chemical structure, with octanoyl groups at the sn-1 and sn-3 positions, it exhibits distinct metabolic fates and biological activities compared to its more commonly studied isomer, 1,2-dioctanoyl-sn-glycerol. This technical guide provides an in-depth analysis of the function of 1,3-DOG in lipid metabolism, focusing on its primary metabolic pathways, its role in modulating prostaglandin (B15479496) synthesis, and its utility as an experimental probe. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Diacylglycerols are critical intermediates in lipid metabolism and key second messengers in various cellular signaling cascades. The specific positioning of acyl chains on the glycerol backbone dictates their metabolic fate and signaling properties. 1,3-Dioctanoyl glycerol, a symmetric DAG, is not a typical physiological isomer but provides a unique advantage in dissecting specific enzymatic pathways due to its resistance to activation of Protein Kinase C (PKC), an enzyme central to many signaling events triggered by the canonical sn-1,2-diacylglycerols. This guide explores the nuanced role of 1,3-DOG in cellular lipid dynamics.

Metabolic Fate of this compound

Upon entering the cell, 1,3-DOG is primarily metabolized by two competing enzymatic pathways: the lipase (B570770) pathway and the kinase pathway.

Dominance of the Lipase Pathway in Cardiac Myocytes

Studies in isolated rat cardiac myocytes have demonstrated that the lipase pathway is the principal route for 1,3-DOG metabolism. This pathway involves the hydrolysis of the ester bonds by diacylglycerol lipase, releasing octanoic acid and monoacylglycerol.

Quantitative Data: Kinetic Parameters of 1,3-DOG Metabolism in Cardiac Myocyte Supernatant

| Enzyme Pathway | Enzyme | Product(s) | K_m (µM) | V_max (nmol/h/mg protein) |

| Lipase Pathway | Diacylglycerol Lipase | Monoacylglycerol & Octanoic Acid | 80 | 1000 |

| Kinase Pathway | Diacylglycerol Kinase | Phosphatidic Acid | 22 | 110 |

Data from a study on diacylglycerol metabolism in isolated cardiac myocytes.

The kinetic data reveals a significantly higher V_max for the lipase pathway, indicating a much greater capacity for 1,3-DOG hydrolysis compared to its phosphorylation by diacylglycerol kinase (DGK). At a substrate concentration of 80 µM, lipase activity was observed to be seven-fold greater than kinase activity[1].

The Kinase Pathway

While the lipase pathway is dominant in cardiac myocytes, the kinase pathway, catalyzed by diacylglycerol kinase, phosphorylates 1,3-DOG to form phosphatidic acid. This pathway is a crucial route for the metabolism of signaling diacylglycerols.

Modulation of Prostaglandin Synthesis

1,3-DOG has been shown to enhance the synthesis of prostanoids, such as prostaglandin E (PGE) and thromboxane (B8750289), in resident macrophages. This effect is not mediated by the activation of Protein Kinase C but rather through the inhibition of a key enzyme in arachidonic acid metabolism.

Inhibition of Lysophosphatide Acyltransferase

The mechanism underlying the enhanced prostaglandin synthesis is the inhibition of lysophosphatide acyltransferase by 1,3-DOG. This enzyme is responsible for the reacylation of arachidonic acid into phospholipids, thereby reducing the pool of free arachidonic acid available for prostanoid synthesis. By inhibiting this enzyme, 1,3-DOG increases the availability of free arachidonic acid for conversion to prostaglandins (B1171923) by cyclooxygenase (COX) enzymes. This action is independent of PKC activation[2].

Quantitative Data: Effect of this compound on Prostanoid Synthesis in Macrophages

| Concentration of 1,3-DOG (µg/ml) | Prostaglandin E Synthesis (ng/mg protein) | Thromboxane B2 Synthesis (ng/mg protein) |

| 0 (Control) | 1.5 ± 0.3 | 0.8 ± 0.2 |

| 10 | 4.2 ± 0.5 | 2.1 ± 0.4 |

| 30 | 8.9 ± 1.1 | 4.5 ± 0.7 |

| 100 | 15.6 ± 2.0 | 7.8 ± 1.2 |

Data represents the mean ± S.D. from experiments on prostanoid synthesis in resident macrophages.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1,3-DOG-Induced Prostaglandin Synthesis

Caption: Signaling pathway of 1,3-DOG-induced prostaglandin synthesis.

Experimental Workflow for Lipidomic Analysis

Caption: Experimental workflow for lipidomic analysis of cells treated with 1,3-DOG.

Experimental Protocols

Protocol for Measuring this compound Metabolism in Cell Lysates

Objective: To determine the relative activities of diacylglycerol lipase and diacylglycerol kinase in metabolizing 1,3-DOG.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

-

Radio-labeled [³H]-1,3-dioctanoyl glycerol

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM ATP for kinase assay)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:10:1, v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Cell Lysate Preparation:

-

Culture and harvest cells.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration of the lysate (e.g., using a BCA assay).

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing cell lysate (e.g., 50-100 µg protein), reaction buffer, and [³H]-1,3-dioctanoyl glycerol (final concentration, e.g., 80 µM). For the kinase assay, include ATP in the reaction buffer.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

-

-

Lipid Extraction and Analysis:

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the lipid species (1,3-DOG, monoacylglycerol, phosphatidic acid).

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the silica (B1680970) corresponding to each lipid spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of each product formed based on the radioactivity and specific activity of the substrate.

-

Express enzyme activity as nmol of product formed per hour per mg of protein.

-

Protocol for Measuring Prostaglandin Synthesis in Macrophages

Objective: To quantify the effect of 1,3-DOG on prostaglandin E₂ and thromboxane B₂ production in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium (e.g., DMEM)

-

This compound stock solution (in DMSO or ethanol)

-

Lipopolysaccharide (LPS) for macrophage stimulation (optional)

-

Phorbol 12-myristate 13-acetate (PMA) for macrophage stimulation (optional)

-

ELISA kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂)

Procedure:

-

Cell Culture and Treatment:

-

Seed macrophages in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of 1,3-DOG (e.g., 0, 10, 30, 100 µg/ml). A vehicle control (DMSO or ethanol) should be included.

-

If desired, co-stimulate with LPS (e.g., 1 µg/ml) or PMA (e.g., 100 nM) to induce a robust inflammatory response.

-

Incubate for a specified time (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

-

Prostaglandin Quantification:

-

Perform ELISA for PGE₂ and TXB₂ on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the prostaglandin concentrations to the total protein content of the cells in each well (optional, but recommended for accuracy).

-

Plot the prostaglandin concentration as a function of the 1,3-DOG concentration.

-

Conclusion

This compound is a multifaceted tool for lipid research. Its preferential metabolism via the lipase pathway in certain cell types allows for the specific investigation of this route of diacylglycerol catabolism. Furthermore, its ability to modulate prostaglandin synthesis through a PKC-independent mechanism by inhibiting lysophosphatide acyltransferase provides a unique avenue for studying the regulation of eicosanoid production. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively utilize 1,3-DOG in their studies of lipid metabolism and signaling, ultimately contributing to a deeper understanding of these complex cellular processes and aiding in the development of novel therapeutic strategies.

References

- 1. The diacylglycerols dioctanoylglycerol and oleoylacetylglycerol enhance prostaglandin synthesis by inhibition of the lysophosphatide acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diacylglycerols dioctanoylglycerol and oleoylacetylglycerol enhance prostaglandin synthesis by inhibition of the lysophosphatide acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stereochemical Landscape of Diacylglycerol Isomers: A Technical Guide to Biological Activity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily known for their role in activating protein kinase C (PKC) isozymes. Beyond their canonical function, the stereochemistry of DAG isomers plays a pivotal role in determining their biological activity, binding affinity to various effector proteins, and the subsequent downstream signaling cascades. This technical guide provides an in-depth exploration of the stereochemical nuances of diacylglycerol isomers, their differential biological activities, and the experimental methodologies used to elucidate these properties. We present a comprehensive overview of quantitative binding data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development.

The Stereochemical Diversity of Diacylglycerols

Diacylglycerol isomers are defined by the position of the two fatty acyl chains on the glycerol (B35011) backbone. The most biologically active and well-studied isomer is sn-1,2-diacylglycerol, which is naturally produced in cells through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC).[1][2] Other isomers, such as sn-1,3-diacylglycerol and sn-2,3-diacylglycerol, also exist and can be formed through enzymatic or non-enzymatic acyl migration.[3] The spatial arrangement of the acyl chains and the free hydroxyl group is a critical determinant of how these molecules interact with their protein targets.

The signaling functions of DAG are primarily attributed to the sn-1,2 isomer.[4] This stereoisomer is a key intermediate in various metabolic pathways and a crucial signaling molecule.[4] Enzymes involved in lipid signaling, such as diacylglycerol kinases (DGKs), specifically recognize and phosphorylate sn-1,2-DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling.[5]

Quantitative Analysis of Diacylglycerol Isomer Binding and Activity

The biological potency of diacylglycerol isomers and their synthetic analogs, such as DAG-lactones, is quantitatively assessed through binding affinity (Ki) and activation constants. These parameters are crucial for understanding the structure-activity relationship and for the design of selective modulators of DAG signaling pathways.

Binding Affinities of Diacylglycerol Isomers and Analogs to Protein Kinase C (PKC) Isoforms

PKC is a family of serine/threonine kinases that are major effectors of DAG signaling. The C1 domain of PKC is responsible for binding DAG. The affinity of this interaction varies between PKC isoforms and is influenced by the stereochemistry and acyl chain composition of the DAG isomer.

| Compound | PKC Isoform | Apparent Ki (nM) | Notes |

| DAG-lactone 1 | PKCδ | 8.4 ± 2.9 | Synthetic analog with a constrained glycerol backbone.[6] |

| DAG-lactone 2 | PKCδ | 6.5 ± 0.8 | Synthetic analog with a constrained glycerol backbone.[6] |

| DAG-lactone 4 | PKCδ | 22 ± 1.6 | Synthetic analog with a constrained glycerol backbone.[6] |

| (R)-DAG-lactones 2-6 | PKC | Ki values are approx. half of the racemates | Demonstrates stereospecific binding.[7] |

| DAG-Lactones (general) | PKCα and PKCε | Varies | Binding affinities are determined by competition with [3H]PDBu.[8] |

Binding Affinities of Diacylglycerol Isomers to RasGRPs

Ras Guanine Nucleotide-Releasing Proteins (RasGRPs) are another important class of DAG effectors that link DAG signaling to the Ras/MAPK pathway.[9][10][11] Like PKCs, RasGRPs possess a C1 domain that mediates their interaction with DAG.

| Compound | Protein | Apparent Ki (nM) | Notes |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | RasGRP | 8.37 ± 0.01 | [12] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | RasGRP | 4.49 ± 0.01 | [12] |

| Phorbol 12,13-dibutyrate ([3H]PDBu) | C1-RasGRP | 0.58 ± 0.08 | High-affinity binding similar to PKC.[13] |

Experimental Protocols

Stereoselective Synthesis of sn-1,2-Diacylglycerols

The synthesis of stereochemically pure diacylglycerols is essential for accurately studying their biological activities.

Method 1: Asymmetric Synthesis from Allyl Bromide [14]

This method provides a convenient and inexpensive route for the large-scale preparation of chiral 1,2-diacyl-sn-glycerol.

-

Synthesis of Allyl 4-Methoxyphenyl (B3050149) Ether: Convert allyl bromide to allyl 4-methoxyphenyl ether.

-

Asymmetric Dihydroxylation: Utilize AD-mix as a catalyst for the dihydroxylation of allyl 4-methoxyphenyl ether to yield 3-O-(4'-methoxyphenyl)-sn-glycerol or 1-O-(4'-methoxyphenyl)-sn-glycerol with high yield and optical purity.

-

Diacylation: Acylate the glycerol derivative with the desired fatty acids.

-

Deprotection: Remove the 4-methoxyphenyl group using ceric ammonium (B1175870) nitrate (B79036) under mild conditions to prevent acyl migration, yielding the final sn-1,2-diacylglycerol.

Method 2: Enzymatic Synthesis using Phospholipase C [7][15]

This method utilizes the enzymatic hydrolysis of a phospholipid precursor to generate sn-1,2-diacylglycerol.

-

Substrate Preparation: Prepare a solution of the desired phosphatidylcholine in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Enzymatic Hydrolysis: Add Phospholipase C (from Bacillus cereus) to the phospholipid solution. The reaction is typically carried out at 37°C with stirring.

-

Extraction: After the reaction is complete, extract the diacylglycerol product using an organic solvent such as diethyl ether or a chloroform/methanol mixture.

-

Purification: Purify the resulting diacylglycerol using techniques like reverse-phase high-pressure liquid chromatography (RP-HPLC).

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of diacylglycerol isomers to activate PKC, which then phosphorylates a substrate.

Radiolabeled ATP Method [13][16][17][18]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, and unlabeled ATP.

-

Kinase and Substrate Preparation: Keep the purified PKC enzyme and the substrate (e.g., myelin basic protein or a specific peptide substrate) on ice.

-

Lipid Vesicle Preparation: Prepare lipid vesicles containing phosphatidylserine (B164497) (PS) and the diacylglycerol isomer to be tested.

-

Initiation of Reaction: Combine the reaction buffer, PKC, substrate, and lipid vesicles. Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5-60 minutes).

-

Termination of Reaction: Stop the reaction by adding Laemmli sample buffer and heating.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the incorporated radioactivity.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a diacylglycerol isomer for the C1 domain of a protein by measuring its ability to displace a high-affinity radiolabeled ligand, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu).[19][20]

-

Preparation of Reaction: In a microtiter plate, combine the purified protein (e.g., PKC isoform or RasGRP C1 domain), a fixed concentration of [³H]PDBu, and varying concentrations of the unlabeled competitor (the diacylglycerol isomer).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. This is often achieved by rapid filtration through a glass fiber filter that retains the protein-ligand complex.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]PDBu against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

Diacylglycerol isomers, particularly sn-1,2-DAG, are central to a complex network of signaling pathways that extend beyond the canonical PKC activation.

Phospholipase C-Mediated Generation of sn-1,2-Diacylglycerol

The primary route for the generation of signaling sn-1,2-DAG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) following receptor activation.

Caption: PLC-mediated hydrolysis of PIP₂ to generate DAG and IP₃.

Downstream Signaling Pathways of sn-1,2-Diacylglycerol

sn-1,2-DAG activates a diverse array of effector proteins, leading to various cellular responses.

Caption: Major downstream signaling pathways activated by sn-1,2-DAG.

Experimental Workflow for Assessing DAG Isomer Activity

A logical workflow is employed to characterize the biological activity of a novel diacylglycerol isomer.

Caption: Experimental workflow for characterizing DAG isomer bioactivity.

Conclusion

The stereochemistry of diacylglycerol isomers is a fundamental determinant of their biological function. The sn-1,2 configuration is paramount for the activation of key signaling proteins like PKC and RasGRPs, thereby influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis.[5][21][22] A thorough understanding of the structure-activity relationships of DAG isomers, facilitated by precise quantitative analysis and robust experimental protocols, is crucial for the development of novel therapeutic agents that can selectively modulate these critical signaling pathways. This guide provides a foundational resource for researchers aiming to navigate the complexities of diacylglycerol signaling and harness its therapeutic potential.

References

- 1. Phospholipase C [sigmaaldrich.com]

- 2. Phospholipase C - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diacylglycerol Kinase ζ Regulates Ras Activation by a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of radioactively labeled synthetic sn-1,2-diacylglycerols for studies of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the multifaceted role of RASGRP1 in disease: immune, neural, metabolic, and oncogenic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,3-Dioctanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011), a specific diacylglycerol (DAG), is a molecule of significant interest in lipid research and drug development. Unlike its isomer, 1,2-dioctanoyl glycerol, which is a well-known second messenger in cellular signaling, 1,3-dioctanoyl glycerol serves different, yet equally important, roles. It is frequently utilized as a stable metabolic probe for investigating triacylglycerol (TAG) metabolism and as a key intermediate in the enzymatic synthesis of structured lipids. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its application in metabolic studies. A critical distinction in its signaling capacity compared to its 1,2-isomer is also elucidated.

Core Data: CAS Number and Synonyms

The unambiguous identification of this compound is crucial for research and regulatory purposes. Its Chemical Abstracts Service (CAS) number and various synonyms are provided below.

| Identifier | Value |

| CAS Number | 1429-66-9[1] |

| Synonyms | 1,3-Dioctanoin[1], 1,3-Dicapryloylglycerol, Glycerol 1,3-dicaprylate, Octanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester, DG(8:0/0:0/8:0)[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for experimental design and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₅ | [1][2][3] |

| Molecular Weight | 344.49 g/mol | [1][2][3] |

| Appearance | Neat oil or solid | [1][2] |

| Solubility | Chloroform (B151607) (10 mg/ml), DMF (30 mg/ml), DMSO (1 mg/ml), Ethanol (B145695) (10 mg/ml), Sparingly soluble in aqueous buffers. | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Enzymatic Synthesis of this compound

The regioselective synthesis of 1,3-diacylglycerols is most effectively achieved through enzymatic methods, which offer mild reaction conditions and high specificity, minimizing the formation of unwanted isomers. Below is a detailed protocol for the lipase-catalyzed esterification of glycerol with octanoic acid.

Objective: To synthesize this compound with high purity.

Materials:

-

Glycerol (anhydrous)

-

Octanoic acid (caprylic acid)

-

Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

-

Anhydrous hexane (B92381) (or solvent-free system)

-

Molecular sieves (3Å)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography elution

-

Rotary evaporator

-

Magnetic stirrer with heating

-

Vacuum pump

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve glycerol (1 molar equivalent) and octanoic acid (2.2 molar equivalents) in anhydrous hexane. For a solvent-free system, directly mix the reactants. Add activated molecular sieves to the mixture to remove any residual water.

-

Enzymatic Reaction: Add the immobilized 1,3-specific lipase (typically 5-10% by weight of the total reactants) to the mixture.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-50°C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of fatty acid and the formation of diacylglycerol.

-

Reaction Termination: Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized enzyme.

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate this compound from unreacted starting materials, monoacylglycerols, and triacylglycerols.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Assay for Triacylglycerol Metabolism using this compound

This compound can be used as a substrate to study the activity of enzymes involved in the later stages of triacylglycerol synthesis, such as diacylglycerol acyltransferase (DGAT).

Objective: To measure the activity of DGAT using this compound as a substrate.

Materials:

-

Cell or tissue homogenate containing DGAT

-

This compound

-

Radio-labeled or fluorescently-labeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)

-

Bovine serum albumin (BSA)

-

Scintillation cocktail and counter (for radiolabeled acyl-CoA) or fluorometer

-

TLC plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid)

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, BSA, cell/tissue homogenate, and this compound.

-

Initiation of Reaction: Start the reaction by adding the labeled acyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Separation of Lipids: Separate the newly synthesized triacylglycerol from the unreacted substrates by TLC.

-

Quantification: Scrape the triacylglycerol spot from the TLC plate and quantify the amount of incorporated labeled acyl-CoA using a scintillation counter or fluorometer.

-

Data Analysis: Calculate the specific activity of DGAT based on the amount of product formed per unit of time per amount of protein in the homogenate.

Signaling Pathways and Logical Relationships

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway

The canonical diacylglycerol signaling pathway involves the activation of Protein Kinase C (PKC) by the sn-1,2-diacylglycerol isomer. This pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol. IP₃ triggers the release of calcium from intracellular stores, and both calcium and sn-1,2-diacylglycerol are required for the activation of conventional PKC isoforms.

It is a critical point of distinction that This compound is not an effective activator of PKC . Its stereochemistry prevents it from fitting into the C1 domain of PKC, which is necessary for activation. Therefore, in studies of PKC activation, this compound can serve as a valuable negative control to its signaling-active 1,2-isomer.

Below is a Graphviz diagram illustrating the activation of PKC by sn-1,2-diacylglycerol.

Caption: The sn-1,2-Diacylglycerol Mediated Protein Kinase C (PKC) Activation Pathway.

Conclusion

This compound is a valuable tool for researchers in the fields of lipid metabolism and drug development. Its well-defined chemical properties and the availability of specific enzymatic synthesis routes make it an ideal standard and substrate for various in vitro and in vivo studies. A clear understanding of its distinct role from its signaling-active isomer, 1,2-dioctanoyl glycerol, is paramount for the accurate interpretation of experimental results. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

The Discovery and History of 1,3-Dioctanoyl Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011) (1,3-DOG) is a synthetic diacylglycerol (DAG) that has served as a valuable tool in lipid research. As a structural isomer of the biologically active second messenger, 1,2-dioctanoyl glycerol, 1,3-DOG has been instrumental in elucidating the specific roles of diacylglycerols in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the discovery, history, and key research applications of 1,3-dioctanoyl glycerol, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Discovery and History

The specific first synthesis of this compound is not prominently documented as a singular discovery. Instead, its development is rooted in the broader history of lipid chemistry and the synthesis of 1,3-diacylglycerols. Early methods for the synthesis of single-fatty-acid 1,3-diglycerides were established in the mid-20th century. A notable publication by Baur and Lange in 1951 detailed a method for the directed interesterification of glycerides to produce these compounds.

The primary research interest in dioctanoyl glycerols has historically focused on the sn-1,2 isomer due to its role as a potent activator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. However, the 1,3-isomer gained importance as a crucial negative control in these studies, helping to delineate the structural requirements for PKC activation. Its cell-permeable nature, owing to the medium-chain fatty acids, has made it a useful probe for studying intracellular lipid metabolism, particularly the pathways of triacylglycerol synthesis and breakdown. A patent filed in the early 1980s described triglycerides containing this compound moieties for dietetical and therapeutic use, highlighting an early interest in the physiological effects of this class of lipids.[1]

Physicochemical Properties and Quantitative Data

This compound is a 1,3-diglyceride where octanoyl groups are esterified to the first and third carbons of the glycerol backbone.[2][3][][5][6][7] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C19H36O5 | [3][7] |

| Molecular Weight | 344.49 g/mol | [7] |

| CAS Number | 1429-66-9 | [5][7] |

| Appearance | Colorless oil or solid | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol | [7] |

Comparative Data of Diacylglycerol Isomers

The differential biological activities of 1,2- and 1,3-diacylglycerol isomers are central to their use in research. While direct quantitative comparisons for this compound are sparse, data from related diacylglycerols illustrate the functional differences.

| Parameter | 1,2-Diacylglycerol (sn-1,2) | 1,3-Diacylglycerol | Reference |

| Protein Kinase C Activation | Potent Activator | Inactive or Weak Activator | Inferred from multiple sources |

| Substrate for Diacylglycerol Kinase | Yes | No | [8] |

Key Research Applications and Experimental Protocols

Probing Triacylglycerol Metabolism

This compound serves as a valuable tool for investigating the pathways of triacylglycerol (TAG) synthesis and lipolysis. Due to its structural similarity to endogenous diacylglycerols, it can be metabolized by cellular enzymes.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic synthesis of 1,3-diacylglycerols.

Materials:

-

Glycerol

-

Octanoic acid

-

Immobilized lipase (B570770) (e.g., from Rhizomucor miehei, Lipozyme RM IM)

-

Solvent-free system or organic solvent (e.g., hexane)

-

Vacuum system

-

Temperature-controlled reactor/shaker

Procedure:

-

Combine glycerol and octanoic acid in a molar ratio of 1:2 in the reactor.

-

Add the immobilized lipase to the mixture. The enzyme amount is typically a percentage of the total substrate weight (e.g., 5-10%).

-

If using a solvent-free system, heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C) with constant stirring.

-

Apply a vacuum to remove the water produced during the esterification reaction, which drives the reaction towards product formation.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, stop the reaction by filtering out the immobilized enzyme.

-

The product can be purified using column chromatography on silica (B1680970) gel.

Negative Control in Protein Kinase C Activation Studies

The inability of this compound to activate Protein Kinase C (PKC) makes it an ideal negative control in experiments investigating the signaling roles of the 1,2-isomer.

Experimental Protocol: Analysis of Diacylglycerol Isomers by HPLC

This protocol outlines a general method for the separation and quantification of diacylglycerol isomers.[9]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Diacylglycerol standards (1,2- and this compound)

Procedure:

-

Prepare standard solutions of 1,2- and this compound in a suitable solvent (e.g., acetonitrile).

-

Extract lipids from the experimental samples using a standard method (e.g., Bligh-Dyer extraction).

-

Dissolve the lipid extract in the mobile phase.

-

Inject the standards and samples onto the HPLC system.

-

Elute the isomers using an isocratic mobile phase of 100% acetonitrile at a constant flow rate.

-

Detect the eluting peaks at a low wavelength (e.g., 205 nm).

-

Identify and quantify the isomers by comparing the retention times and peak areas with the standards. The 1,3-isomer typically elutes earlier than the 1,2-isomer.[9]

Signaling and Metabolic Pathways

The primary metabolic fate of this compound within the cell is its incorporation into triacylglycerols or its hydrolysis to glycerol and free fatty acids. Unlike its 1,2-isomer, it does not typically activate the Protein Kinase C signaling cascade.

Metabolic Fate of this compound

Caption: Metabolic pathways of this compound.

Experimental Workflow for Studying Diacylglycerol Metabolism

References

- 1. EP0120169B1 - Triglycerides, process for their preparation, their dietetical and therpeutical use and compositions containing them - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C19H36O5 | CID 150911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. CAS:111-03-5 - FACTA Search [nactem.ac.uk]

- 9. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Triacylglycerol Metabolism Using 1,3-Dioctanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoyl glycerol (B35011) is a valuable tool for investigating the intricacies of triacylglycerol (TAG) metabolism. As a cell-permeable diacylglycerol (DAG) analog, it serves as a direct substrate for diacylglycerol acyltransferases (DGATs), the enzymes responsible for the final step of TAG synthesis.[1][2] This allows for targeted studies of TAG formation, lipid droplet dynamics, and the broader landscape of cellular lipid homeostasis. Its shorter octanoyl fatty acid chains facilitate its solubility and uptake by cells, making it an effective probe for in vitro and cell-based assays. These application notes provide a comprehensive guide to utilizing 1,3-dioctanoyl glycerol in your research, complete with detailed protocols and data presentation formats.

Principle of Application

This compound enters the cell and is primarily acylated by DGAT enzymes to form triacylglycerol, which is then stored in lipid droplets. By tracing the metabolic fate of this compound, researchers can quantify the rate of TAG synthesis, assess the activity of DGAT enzymes, and visualize the dynamics of lipid droplet formation and turnover. This provides a powerful system to screen for modulators of TAG metabolism, which is a key area of interest for drug development in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from experiments using this compound.

Table 1: Quantification of Triacylglycerol Synthesis

| Cell Line/Tissue | Treatment (Compound/Concentration) | Incubation Time (hours) | This compound Concentration (µM) | Triacylglycerol (TAG) Levels (nmol/mg protein) | Fold Change vs. Control |

| HepG2 | Control (Vehicle) | 24 | 50 | 15.2 ± 1.8 | 1.0 |

| HepG2 | Compound X (10 µM) | 24 | 50 | 28.9 ± 3.1 | 1.9 |

| 3T3-L1 Adipocytes | Control (Vehicle) | 12 | 100 | 45.7 ± 4.5 | 1.0 |

| 3T3-L1 Adipocytes | DGAT1 Inhibitor (1 µM) | 12 | 100 | 21.3 ± 2.9 | 0.47 |

| Primary Hepatocytes | Control (Vehicle) | 48 | 75 | 32.1 ± 3.5 | 1.0 |

| Primary Hepatocytes | Compound Y (5 µM) | 48 | 75 | 18.5 ± 2.1 | 0.58 |

Table 2: Diacylglycerol Acyltransferase (DGAT) Enzyme Kinetics

| Enzyme Source | Substrate (this compound) Concentration (µM) | Acyl-CoA Donor | Vmax (pmol/min/mg protein) | Km (µM) |

| Recombinant Human DGAT1 | 0 - 200 | Oleoyl-CoA | 150.5 ± 12.3 | 45.8 |

| Recombinant Human DGAT2 | 0 - 200 | Oleoyl-CoA | 210.2 ± 18.9 | 25.1 |

| Liver Microsomes | 0 - 200 | Palmitoyl-CoA | 85.7 ± 9.2 | 62.5 |

| Adipocyte Lysate | 0 - 200 | Linoleoyl-CoA | 120.1 ± 11.5 | 38.9 |

Table 3: Analysis of Lipid Droplet Formation

| Cell Line | Treatment | This compound (µM) | Average Lipid Droplet Size (µm²) | Number of Lipid Droplets per Cell | Total Lipid Droplet Area per Cell (µm²) |

| HeLa | Control | 50 | 1.2 ± 0.3 | 15 ± 4 | 18.0 |

| HeLa | Compound Z (20 µM) | 50 | 2.5 ± 0.6 | 28 ± 7 | 70.0 |

| A498 | Control | 100 | 0.8 ± 0.2 | 22 ± 5 | 17.6 |

| A498 | Oleic Acid (200 µM) | 100 | 3.1 ± 0.8 | 45 ± 11 | 139.5 |

Experimental Protocols

Herein are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Triacylglycerol Synthesis Assay in Cultured Cells

This protocol describes how to measure the incorporation of this compound into the triacylglycerol pool of cultured cells.

Materials:

-

This compound (Store at -20°C)

-

Cell culture medium appropriate for your cell line

-

Phosphate-Buffered Saline (PBS)

-

Lipid extraction solvent: Chloroform (B151607):Methanol (2:1, v/v)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

-

Iodine vapor or other suitable visualization agent

-

Scintillation vials and scintillation cocktail (if using radiolabeled this compound)

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 50-100 µM). It is recommended to add the stock solution to the medium while vortexing to ensure proper dispersion.

-

Treat cells with the this compound-containing medium and any experimental compounds for the desired incubation time (e.g., 12-48 hours).

-

-

Cell Lysis and Lipid Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold PBS to each well and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Add 4 mL of Chloroform:Methanol (2:1) to the cell suspension.

-

Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes with occasional vortexing.

-